3-Acetamidopropyl methacrylate
Description
3-Acetamidopropyl methacrylate is a methacrylic acid ester featuring an acetamido-functionalized propyl chain. Its chemical structure (C10H17NO3) includes a methacrylate backbone with a 3-acetamidopropyl substituent, enabling hydrogen bonding and enhanced solubility in polar solvents. This compound is synthesized via controlled radical polymerization or photoinitiated reactions, yielding a colorless oil . Key applications include:
- Collagen treatment: Used in dental and medical adhesives due to its ability to form stable bonds with collagen via free radical polymerization initiated by camphor quinone .
- Polymer composites: When copolymerized with graphene or polystyrene, it improves thermal stability and electrical conductivity in advanced materials .
Properties
CAS No. |
133651-68-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-acetamidopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11) |
InChI Key |
VBFGSLUUXNMGAI-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
Canonical SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
Synonyms |
2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The functional group on the methacrylate backbone dictates reactivity, solubility, and application. Below is a comparative analysis:
| Compound | Molecular Formula | Functional Group | Key Structural Feature |
|---|---|---|---|
| 3-Acetamidopropyl methacrylate | C10H17NO3 | Acetamido (-NHCOCH3) | Propyl chain with acetamide moiety |
| 2-Hydroxyethyl methacrylate | C6H10O3 | Hydroxyl (-OH) | Ethyl chain with terminal hydroxyl group |
| 3-Azidopropyl methacrylate | C7H11N3O2 | Azide (-N3) | Propyl chain with azide group |
| 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | Trimethoxysilyl (-Si(OCH3)3) | Silane group for crosslinking |
| Methyl methacrylate | C5H8O2 | Methyl (-CH3) | Simple methacrylate with no side chain |
Material Science
- This compound : Improves thermal degradation resistance in polystyrene-grafted composites (degradation activation energy: ~150 kJ/mol) .
- 3-(Trimethoxysilyl)propyl methacrylate : Enhances adhesion in coatings and silicones; classified as a flammable liquid (flash point: 93°C) .
- Methyl methacrylate : Basis for PMMA plastics; lower thermal stability compared to acetamidopropyl derivatives .
Physical and Chemical Properties
| Property | This compound | 2-Hydroxyethyl Methacrylate | 3-Azidopropyl Methacrylate | Methyl Methacrylate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 199.25 | 130.14 | 169.18 | 100.12 |
| Boiling Point (°C) | Not reported | 95–100 (at 5 mmHg) | Not reported | 100–101 |
| Key Reactivity | Hydrogen bonding | Hydrophilic interactions | Click chemistry | Radical polymerization |
| Toxicity | Low (inferred) | Low | High (azide hazard) | Moderate (flammable) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Poly(3-Acetamidopropyl Methacrylate) and characterizing its molecular structure?
- Methodological Answer : Synthesis typically involves free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran. Post-polymerization purification includes precipitation in non-solvents (e.g., hexane). Molecular weight distribution is analyzed via Gel Permeation Chromatography (GPC) with polystyrene standards . Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to verify the acrylamide and methacrylate functional groups .
Q. How can researchers determine the thermal stability of this compound-based polymers?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air atmospheres (heating rate: 10°C/min) is used to assess decomposition temperatures (Td). Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and phase transitions. For composites (e.g., with graphite), TGA coupled with kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy .
Q. What analytical techniques are critical for quantifying residual monomers in this compound copolymers?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. A pH 2.0 phosphate buffer (0.0625 M) prepares test solutions, while acetonitrile-based standard solutions calibrate monomer concentrations (e.g., butyl/methyl methacrylate). Validation follows pharmacopeial protocols for copolymer purity .
Advanced Research Questions
Q. What advanced kinetic models resolve contradictions in thermal degradation data for Poly(this compound) composites?
- Methodological Answer : Discrepancies in activation energy values may arise from model-fitting vs. isoconversional methods. Advanced approaches like the Kissinger-Akahira-Sunose (KAS) or Friedman method account for multi-step degradation. For graphite-filled composites, synergistic effects between polymer and filler require coupled TGA-FTIR to identify gaseous byproducts and refine degradation pathways .
Q. How do graphite fillers influence the dielectric properties of Poly(this compound) composites?
- Methodological Answer : Impedance spectroscopy (frequency range: 10<sup>−1</sup>–10<sup>6</sup> Hz) evaluates dielectric constants and conductivity. Graphite increases conductivity via percolation networks, while acrylamide side chains enhance dipolar polarization. Temperature-dependent studies (25–150°C) correlate dielectric relaxation with Tg shifts .
Q. What strategies optimize the integration of this compound derivatives into ionic liquid-based polymer solutions for electrospinning?
- Methodological Answer : Derivatives like 1-(3-acetamidopropyl)-2-pyrrolidone (APPAc) improve solubility in ionic liquids (e.g., [EMIM][OAc]). Solution rheology is tuned by varying polymer concentration (5–20 wt%) and ionic liquid conductivity. Electrospinning parameters (voltage: 15–25 kV, flow rate: 0.5–2 mL/h) are optimized to produce nanofibers with controlled diameters (100–500 nm) .
Q. How can copolymer composition ratios (e.g., with butyl methacrylate) be validated to ensure reproducibility in drug delivery studies?
- Methodological Answer : Nuclear magnetic resonance (NMR) quantifies monomer ratios via integration of characteristic peaks (e.g., δ 0.8–1.5 ppm for butyl groups). Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) assess micelle formation in aqueous media. Pharmacopeial standards for amino methacrylate copolymers (20.8–25.5% dimethylaminoethyl groups) guide quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
